Acetic acid, (3-(N-methylacetamido)-2,4,6-triiodophenoxy)-
Acetic acid, (3-(N-methylacetamido)-2,4,6-triiodophenoxy)-
Brand Name:
Vulcanchem
CAS No.:
13080-24-5
VCID:
VC20987586
InChI:
InChI=1S/C11H10I3NO4/c1-5(16)15(2)10-6(12)3-7(13)11(9(10)14)19-4-8(17)18/h3H,4H2,1-2H3,(H,17,18)
SMILES:
CC(=O)N(C)C1=C(C(=C(C=C1I)I)OCC(=O)O)I
Molecular Formula:
C11H10I3NO4
Molecular Weight:
600.91 g/mol
Acetic acid, (3-(N-methylacetamido)-2,4,6-triiodophenoxy)-
CAS No.: 13080-24-5
Cat. No.: VC20987586
Molecular Formula: C11H10I3NO4
Molecular Weight: 600.91 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13080-24-5 |
|---|---|
| Molecular Formula | C11H10I3NO4 |
| Molecular Weight | 600.91 g/mol |
| IUPAC Name | 2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenoxy]acetic acid |
| Standard InChI | InChI=1S/C11H10I3NO4/c1-5(16)15(2)10-6(12)3-7(13)11(9(10)14)19-4-8(17)18/h3H,4H2,1-2H3,(H,17,18) |
| Standard InChI Key | NJFAOLRJDWASHP-UHFFFAOYSA-N |
| SMILES | CC(=O)N(C)C1=C(C(=C(C=C1I)I)OCC(=O)O)I |
| Canonical SMILES | CC(=O)N(C)C1=C(C(=C(C=C1I)I)OCC(=O)O)I |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator